Technical Guide: Structure and Application of H2N-PEG2-N3 (TosOH)
Technical Guide: Structure and Application of H2N-PEG2-N3 (TosOH)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the chemical structure, properties, and applications of the heterobifunctional linker, H2N-PEG2-N3 as a tosylate salt. This reagent is a cornerstone in the fields of bioconjugation, drug delivery, and proteomics, primarily utilized for its ability to link biological molecules with other substrates through sequential, orthogonal reactions.
Core Chemical Structure
H2N-PEG2-N3 (TosOH) is the tosylate salt of 1-amino-8-azido-3,6-dioxaoctane. The molecule consists of three key components:
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Primary Amine (H₂N-) : A reactive nucleophile located at one terminus of the molecule. This group readily reacts with activated carboxylic acids, such as N-hydroxysuccinimide (NHS) esters, to form stable amide bonds. In the salt form, this amine is protonated (-NH₃⁺).
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PEG Linker (-PEG2-) : A short, hydrophilic polyethylene glycol spacer with two ethylene glycol units (-(CH₂CH₂O)₂-). This PEG linker enhances the solubility of the molecule and its conjugates in aqueous buffers, reduces aggregation, and minimizes steric hindrance.
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Azide Group (-N₃) : A bioorthogonal functional group at the other terminus. The azide is highly stable under common reaction conditions and selectively participates in "click chemistry" reactions.[1]
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Tosylate Counter-ion (TosOH) : p-Toluenesulfonic acid (TosOH) acts as a counter-ion to the protonated primary amine, forming a stable, crystalline salt that improves the handling and storage of the compound.
The systematic name for this compound is 2-[2-(2-azidoethoxy)ethoxy]ethanaminium 4-methylbenzenesulfonate.[2][3]
Below is a diagram illustrating the chemical structure of the protonated amine-PEG-azide molecule with its tosylate counter-ion.
Caption: Chemical structure of the H₂N-PEG2-N₃ cation and tosylate anion.
Physicochemical Properties
Quantitative data for H2N-PEG2-N3 (TosOH) is summarized below. This information is critical for calculating molar equivalents in reaction protocols and for understanding the compound's physical characteristics.
| Property | Value | Reference(s) |
| CAS Number | 2173092-98-1 | [4] |
| Molecular Formula | C₁₃H₂₂N₄O₅S (as salt); C₆H₁₄N₄O₂ (as free base) | |
| Molecular Weight | 346.40 g/mol (as salt); 174.2 g/mol (as free base) | |
| Purity | >98% | |
| Synonyms | Azido-PEG2-Amine TosOH, 2-[2-(2-azidoethoxy)ethoxy]ethanaminium 4-methylbenzenesulfonate |
Experimental Applications & Protocols
This linker is a versatile tool for creating complex bioconjugates. The amine and azide groups can be addressed in a stepwise manner, allowing for precise control over the final molecular architecture.
Key Reactions
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Amine Derivatization : The primary amine is typically reacted first. It can be acylated by NHS esters, coupled to carboxyl groups using carbodiimide chemistry (e.g., EDC), or modified with other amine-reactive reagents. This step attaches the PEG-azide linker to a protein, peptide, or other amine-containing molecule.
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Azide-Alkyne Click Chemistry : The azide group remains inert during the initial amine reaction. Subsequently, it can be conjugated to a molecule containing an alkyne group. This is achieved through two main pathways:
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Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : This highly efficient reaction joins the azide with a terminal alkyne to form a stable 1,4-disubstituted triazole ring.
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Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) : A copper-free alternative that uses strained cyclooctynes, such as DBCO or BCN, to react with the azide. This method is ideal for applications in living cells where copper catalysts are cytotoxic.
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General Experimental Workflow
The following diagram illustrates a typical workflow for conjugating a protein to a secondary molecule (e.g., a fluorescent dye) using H2N-PEG2-N3.
Caption: General workflow for protein bioconjugation using H₂N-PEG2-N₃.
Example Protocol: Labeling a Protein with an Alkyne-Dye
This protocol is a generalized procedure and should be optimized for the specific protein and dye being used.
Materials:
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Protein of interest (e.g., Antibody) in a suitable buffer (e.g., PBS, pH 7.4).
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H2N-PEG2-N3 (TosOH).
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EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS (N-hydroxysulfosuccinimide).
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Alkyne-functionalized detection molecule (e.g., Alkyne-Biotin, Alkyne-Fluorophore).
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For CuAAC: Copper(II) sulfate, a reducing agent (e.g., sodium ascorbate), and a copper ligand (e.g., TBTA).
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For SPAAC: DBCO-functionalized detection molecule.
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Reaction and purification buffers (e.g., PBS, quenching solution like Tris or hydroxylamine).
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Desalting columns or dialysis cassettes.
Procedure:
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Protein Preparation : Prepare the protein in an amine-free buffer (e.g., MES buffer, pH 6.0 for EDC coupling).
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Activation of Protein Carboxyls :
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Dissolve EDC and Sulfo-NHS in buffer to a final concentration of 10 mM each.
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Add the EDC/Sulfo-NHS solution to the protein solution at a 10-fold molar excess.
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Incubate for 15-30 minutes at room temperature.
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Conjugation with H2N-PEG2-N3 :
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Dissolve H2N-PEG2-N3 (TosOH) in the reaction buffer.
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Add the linker to the activated protein solution at a 20- to 50-fold molar excess over the protein.
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Incubate for 2 hours at room temperature or overnight at 4°C.
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Quench the reaction by adding Tris buffer to a final concentration of 50 mM.
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Purification :
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Remove excess linker and reagents by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer (e.g., PBS, pH 7.4).
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Click Chemistry Reaction (CuAAC Example) :
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Prepare stock solutions of CuSO₄ (10 mM), sodium ascorbate (50 mM), and the alkyne-dye (5 mM).
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To the azide-modified protein, add the alkyne-dye (5-fold molar excess).
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Add CuSO₄ and sodium ascorbate to final concentrations of 1 mM and 5 mM, respectively.
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Incubate for 1-2 hours at room temperature, protected from light.
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Final Purification :
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Purify the final protein-dye conjugate using a desalting column or dialysis to remove the catalyst and excess dye.
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Characterize the final product using techniques such as SDS-PAGE and UV-Vis spectroscopy.
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